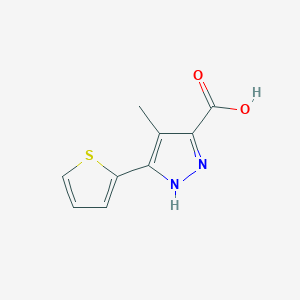

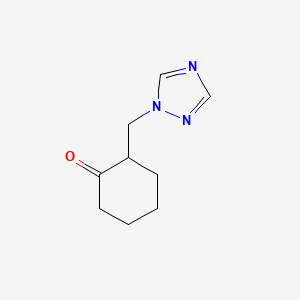

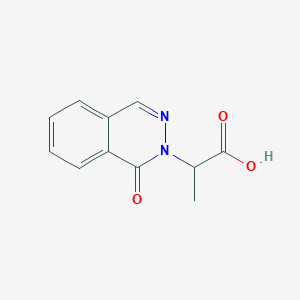

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of related thioureas and N-acylthioureas from 1-benzotriazole-1-carbothioamide is described, which suggests that this compound could potentially be synthesized through similar reactions with allyl-containing reagents .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-cyanobenzotriazole with hydrogen sulfide to form 1-benzotriazole-1-carbothioamide, which then reacts with amines to give various thioureas . Although the synthesis of this compound is not explicitly described, the methodologies used for synthesizing similar compounds could be adapted for its synthesis, potentially involving the use of allyl isothiocyanate as a reagent, as seen in the synthesis of N-allylcytisine-12-carbothioamide .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, and UV-Vis. For example, the complexes of N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide with metals such as Pd(II), Pt(II), and Zn(II) have been studied, revealing coordination between the thiazole nitrogen and the C-S donor sites to the metal ions . These findings can provide a basis for predicting the coordination behavior and molecular geometry of this compound when interacting with metal ions.

Chemical Reactions Analysis

The chemical reactivity of the related compounds includes their ability to form complexes with metal ions, as well as their potential to undergo further chemical transformations. The complexes formed with Pd(II), Pt(II), and Zn(II) have been shown to exhibit antimicrobial and cytotoxicity activities, which could be indicative of the types of chemical reactions that this compound might participate in, especially in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural analysis. For instance, the melting point of N-allylcytisine-12-carbothioamide is reported, along with its IR and NMR spectral data, which provide information about the functional groups present and the molecular framework . These data points can be used to infer the likely properties of this compound, such as its solubility, stability, and reactivity.

科学的研究の応用

Synthesis and Chemical Properties

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide has been a subject of research due to its chemical properties and potential applications. For instance, Katritzky et al. (2004) describe the synthesis of mono- and N,N-disubstituted thioureas and N-acylthioureas, including 1-benzotriazole-1-carbothioamide derivatives. This research highlights the compound's reactivity with amines to produce thioureas, which are significant in various chemical processes (Katritzky et al., 2004).

Applications in Material Science

The application of this compound extends to material science, particularly in corrosion inhibition. Khaled et al. (2010) investigated the corrosion inhibition properties of some benzotriazole derivatives, including N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide, on copper in nitric acid solutions. Their study shows a significant decrease in copper corrosion rates, indicating the compound's potential as an effective corrosion inhibitor (Khaled et al., 2010).

Medicinal Chemistry and Biological Activity

Research in medicinal chemistry also incorporates this compound. For example, Lakshman et al. (2012) explored the synthesis and biological properties of C-2 triazolylinosine derivatives, highlighting the compound's potential pharmacological activities. The study suggests that derivatives of this compound could have antiproliferative activity in certain cell cultures, indicating its significance in drug discovery (Lakshman et al., 2012).

Environmental Science

In environmental science, benzotriazole derivatives, including this compound, are studied for their biotransformation and impact on the environment. Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. Their findings contribute to understanding the environmental fate of these compounds, which are prevalent as micropollutants (Huntscha et al., 2014).

特性

IUPAC Name |

N-prop-2-enylbenzotriazole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-2-7-11-10(15)14-9-6-4-3-5-8(9)12-13-14/h2-6H,1,7H2,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHKVFMFTNUABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391775 |

Source

|

| Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690634-06-1 |

Source

|

| Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)